Cas no 123497-15-4 (Formamide,N-[2-amino-6-[(2-deoxy-3-O-phosphono-b-D-erythro-pentofuranosyl)amino]-1,4-dihydro-4-oxo-5-pyrimidinyl]-N-methyl-(9CI))

Formamide,N-[2-amino-6-[(2-deoxy-3-O-phosphono-b-D-erythro-pentofuranosyl)amino]-1,4-dihydro-4-oxo-5-pyrimidinyl]-N-methyl-(9CI) structure
123497-15-4 structure
Product Name:Formamide,N-[2-amino-6-[(2-deoxy-3-O-phosphono-b-D-erythro-pentofuranosyl)amino]-1,4-dihydro-4-oxo-5-pyrimidinyl]-N-methyl-(9CI)
CAS-nummer:123497-15-4
MF:C11H18N5O8P
MW:379.26308298111
CID:148879
PubChem ID:135854981
Update Time:2025-04-19

Formamide,N-[2-amino-6-[(2-deoxy-3-O-phosphono-b-D-erythro-pentofuranosyl)amino]-1,4-dihydro-4-oxo-5-pyrimidinyl]-N-methyl-(9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Formamide,N-[2-amino-6-[(2-deoxy-3-O-phosphono-b-D-erythro-pentofuranosyl)amino]-1,4-dihydro-4-oxo-5-pyrimidinyl]-N-methyl-(9CI)
    • [(2R,3S,5R)-5-[[2-amino-5-[formyl(methyl)amino]-4-oxo-1H-pyrimidin-6-yl]amino]-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate
    • 2'-deoxy-N(5)-methyl-N(5)-formyl-2,5,6-triamino-4-oxopyrimidine 3'-monophosphate
    • Formamide,N-[2-amino-6-[(2-deoxy-3-O-phosphono-b-D-erythro-pentofuranosyl)amino]-1,4-dihydro-4...
    • Formamide,N-[2-amino-6-[(2-deoxy-3-O-phosphono-b-D-erythro-pentofuranosyl)amino]-1,4-dihydro-4-oxo-5-pyrimidinyl]-N-methyl-(9
    • Formamide, N-(2-amino-6-((2-deoxy-3-O-phosphono-beta-D-erythro-pentofuranosyl)amino)-1,4-dihydro-4-oxo-5-pyrimidinyl)-N-methyl-
    • N-{2-amino-5-[formyl(methyl)amino]-6-oxo-3,6-dihydropyrimidin-4-yl}-2-deoxy-3-O-phosphono-beta-D-erythro-pentofuranosylamine
    • Rom-dgmp
    • DTXSID90154026
    • [(2R,3S,5R)-5-[[2-amino-5-[formyl(methyl)amino]-6-oxo-1H-pyrimidin-4-yl]amino]-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate
    • 123497-15-4
    • 2/'-deoxy-N(5)-methyl-N(5)-formyl-2,5,6-triamino-4-oxopyrimidine 3/'-monophosphate
    • Inchi: 1S/C11H18N5O8P/c1-16(4-18)8-9(14-11(12)15-10(8)19)13-7-2-5(6(3-17)23-7)24-25(20,21)22/h4-7,17H,2-3H2,1H3,(H2,20,21,22)(H4,12,13,14,15,19)/t5-,6+,7+/m0/s1
    • InChI-sleutel: GCBTZSPITZMWJH-RRKCRQDMSA-N
    • LACHT: P(=O)(O)(O)O[C@H]1C[C@H](NC2=C(C(NC(N)=N2)=O)N(C=O)C)O[C@@H]1CO

Berekende eigenschappen

  • Exacte massa: 379.08944
  • Monoisotopische massa: 379.089
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 6
  • Aantal waterstofbondacceptatoren: 9
  • Zware atoomtelling: 25
  • Aantal draaibare bindingen: 6
  • Complexiteit: 661
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 3
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: 17
  • XLogP3: -3.7
  • Topologisch pooloppervlak: 196Ų

Experimentele eigenschappen

  • Dichtheid: 1.98
  • Kookpunt: 685.8°C at 760 mmHg
  • Vlampunt: 368.6°C
  • Brekindex: 1.75
  • PSA: 196.04
  • LogboekP: -1.00690
Aanbevolen leveranciers
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zouping Mingyuan Import and Export Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zouping Mingyuan Import and Export Trading Co., Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk